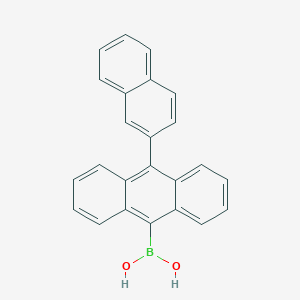

10-(2-Naphthyl)anthracene-9-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(10-naphthalen-2-ylanthracen-9-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17BO2/c26-25(27)24-21-11-5-3-9-19(21)23(20-10-4-6-12-22(20)24)18-14-13-16-7-1-2-8-17(16)15-18/h1-15,26-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVDBZMVEURVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC5=CC=CC=C5C=C4)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630472 | |

| Record name | [10-(Naphthalen-2-yl)anthracen-9-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597554-03-5 | |

| Record name | [10-(Naphthalen-2-yl)anthracen-9-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-(2-Naphthyl)anthracene-9-boronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 10-(2-Naphthyl)anthracene-9-boronic acid: Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-(2-Naphthyl)anthracene-9-boronic acid is a fluorescent organic compound characterized by a naphthyl group attached to an anthracene core, which is further functionalized with a boronic acid moiety. This unique structure imparts specific chemical and photophysical properties, making it a valuable building block in organic synthesis, particularly in the development of advanced materials for organic electronics. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to materials science and as a potential scaffold in medicinal chemistry.

Core Chemical Properties

This compound is a white to light yellow crystalline powder.[1] While extensive experimental data is not widely available in the public domain, a compilation of its fundamental properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (10-(naphthalen-2-yl)anthracen-9-yl)boronic acid | [2] |

| CAS Number | 597554-03-5 | [2] |

| Molecular Formula | C₂₄H₁₇BO₂ | [2] |

| Molecular Weight | 348.2 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Boiling Point | 585.8 ± 58.0 °C (Predicted) | [1] |

| Density | 1.30 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1] |

| pKa | 8.63 ± 0.30 (Predicted) | [1] |

Synthesis and Experimental Protocols

A plausible synthetic route, based on established organic chemistry principles and analogous reactions, is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.

Illustrative Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from 9,10-dibromoanthracene.

Caption: Proposed synthetic pathway for this compound.

General Experimental Procedure (Hypothetical)

Step 1: Synthesis of 9-Bromo-10-(2-naphthyl)anthracene via Suzuki Coupling

-

To a solution of 9,10-dibromoanthracene in a suitable solvent (e.g., toluene or dioxane), add 2-naphthylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and an aqueous solution of a base (e.g., K₂CO₃ or Na₂CO₃).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 9-bromo-10-(2-naphthyl)anthracene.

Step 2: Synthesis of this compound

-

Dissolve 9-bromo-10-(2-naphthyl)anthracene in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of n-butyllithium in hexanes.

-

Stir the mixture at -78 °C for a specified time to allow for lithium-halogen exchange.

-

Add a borate ester (e.g., triisopropyl borate) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl).

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the resulting solid, for instance, by recrystallization, to obtain this compound.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are scarce, the expected spectroscopic features can be inferred from its structure.

-

¹H NMR: The spectrum would be complex, showing signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons of the anthracene and naphthalene ring systems. The protons of the boronic acid group (-B(OH)₂) may appear as a broad singlet.

-

¹³C NMR: The spectrum would exhibit numerous signals in the aromatic region (typically 120-140 ppm) for the carbon atoms of the fused rings.

-

FT-IR: The spectrum would show characteristic C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations for the aromatic framework (in the 1400-1600 cm⁻¹ region), and a broad O-H stretching band for the boronic acid group (typically in the 3200-3600 cm⁻¹ region). B-O stretching vibrations may also be observed.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (348.2 g/mol ).

Applications and Areas for Future Research

Organic Electronics

The primary application of this compound lies in its use as a precursor for the synthesis of advanced materials for organic light-emitting diodes (OLEDs). The anthracene core is a well-known blue-emitting chromophore, and the attachment of the naphthyl group can be used to tune the electronic properties and solid-state packing of the resulting materials. The boronic acid functionality allows for its facile incorporation into larger conjugated systems via Suzuki-Miyaura cross-coupling reactions.

Caption: Role in the synthesis of OLED materials via Suzuki coupling.

Drug Development and Medicinal Chemistry

Currently, there is no publicly available research detailing the biological activity, cytotoxicity, or effects on signaling pathways of this compound. However, the structural motifs present in the molecule suggest potential avenues for exploration in drug discovery.

-

Anthracene Core: Anthracene and its derivatives have been investigated for their potential as anticancer agents, often acting as DNA intercalators.

-

Boronic Acid Moiety: Boronic acids are a class of compounds with diverse biological activities. The FDA-approved drug Bortezomib, a proteasome inhibitor containing a boronic acid, is a prime example of their therapeutic potential. Boronic acids can form reversible covalent bonds with diols, which are present in many biological molecules, including carbohydrates and glycoproteins. This interaction could be exploited for targeted drug design.

Given the lack of specific biological data, the following represents a hypothetical signaling pathway that could be investigated based on the general properties of boronic acids and anthracene derivatives. For instance, some boronic acids have been shown to inhibit the migration of cancer cells by affecting the Rho family of GTP-binding proteins.

Caption: Hypothetical signaling pathway for investigation.

Future research in this area should focus on:

-

Screening this compound and its derivatives for cytotoxicity against various cancer cell lines.

-

Investigating its potential as an enzyme inhibitor, for example, against proteases or kinases.

-

Exploring its ability to interact with biological targets such as DNA or specific proteins.

Conclusion

This compound is a valuable synthetic intermediate with established applications in materials science, particularly for the development of OLEDs. While its biological properties remain unexplored, its structural features suggest that it could be a promising scaffold for the design of novel therapeutic agents. Further research is warranted to fully elucidate its potential in both materials and medicinal chemistry. This guide serves as a foundational resource for researchers interested in the chemical properties and potential applications of this intriguing molecule.

References

An In-Depth Technical Guide to 10-(2-Naphthyl)anthracene-9-boronic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 10-(2-Naphthyl)anthracene-9-boronic acid. This valuable organic intermediate is of significant interest in the fields of materials science and organic synthesis, particularly for the development of advanced organic electronic materials.

Core Physicochemical Properties

This compound is a white to light yellow crystalline powder. While a precise experimental melting point is not widely reported in the literature, it is expected to be a high-melting solid consistent with its large aromatic structure. It is known to be soluble in methanol.[1][2]

The key identifying and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₇BO₂ | [2][3][4][5] |

| Molar Mass | 348.2 g/mol | [2][3] |

| Appearance | White to light yellow powder/crystal | [1][2][6] |

| Boiling Point (Predicted) | 585.8 ± 58.0 °C | [2] |

| Density (Predicted) | 1.30 g/cm³ | [2] |

| pKa (Predicted) | 8.63 ± 0.30 | [2] |

| Flash Point | 308.1 °C | [1] |

| Solubility | Soluble in Methanol | [1][2] |

| CAS Number | 597554-03-5 | [2][3][4][5] |

Synthesis and Spectroscopic Characterization

Experimental Protocols

Synthesis of this compound (General Procedure):

A common synthetic route to this class of compounds involves a multi-step process.[1] The following is a generalized protocol based on typical organometallic reactions.

-

Step 1: Grignard Reagent Formation. 2-Bromonaphthalene is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding Grignard reagent, 2-naphthylmagnesium bromide.

-

Step 2: Reaction with 9,10-Dibromoanthracene. The freshly prepared Grignard reagent is then added dropwise to a solution of 9,10-dibromoanthracene in anhydrous THF at a low temperature (e.g., 0 °C or -78 °C) to favor monosubstitution. This reaction yields 9-bromo-10-(2-naphthyl)anthracene.

-

Step 3: Lithiation and Borylation. The resulting 9-bromo-10-(2-naphthyl)anthracene is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C). n-Butyllithium is then added dropwise to perform a lithium-halogen exchange, generating a lithiated anthracene intermediate. This intermediate is subsequently quenched by the addition of a borate ester, such as triisopropyl borate, to form the boronate ester.

-

Step 4: Hydrolysis. The boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., dilute HCl) to yield the final product, this compound.

-

Purification. The crude product is typically purified by recrystallization or column chromatography.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the B-O and O-H stretching vibrations of the boronic acid moiety and the C-H and C=C vibrations of the aromatic rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the compound, confirming its elemental composition.

-

Melting Point Analysis: The melting point is a crucial physical property that indicates the purity of the synthesized compound.

Key Applications and Experimental Workflows

This compound is a versatile building block, primarily utilized in two major areas: Suzuki-Miyaura cross-coupling reactions and the development of fluorescent sensors.

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of complex, unsymmetrical biaryl and polycyclic aromatic compounds.[6] These products are of significant interest for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel under an inert atmosphere, this compound, an aryl halide (e.g., aryl bromide or iodide), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water).

-

Reaction Execution: The reaction mixture is heated to reflux and stirred for a specified period, typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the completion of the reaction.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure coupled product.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Fluorescent Sensing Applications

Anthracene boronic acids are known to function as fluorescent sensors, particularly for the detection of saccharides.[1][8][9] The fluorescence of the anthracene moiety can be quenched by a photoinduced electron transfer (PET) mechanism. Upon binding of a diol-containing molecule, such as a sugar, to the boronic acid group, this PET process can be inhibited, leading to a "turn-on" fluorescence response.

Generalized Experimental Protocol for Fluorescent Sensing of Saccharides:

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as a mixture of methanol and a buffer solution (e.g., PBS at a physiological pH).

-

Preparation of Analyte Solutions: Solutions of various saccharides (e.g., glucose, fructose) at different concentrations are prepared in the same buffer.

-

Fluorescence Measurements: An aliquot of the boronic acid stock solution is added to a cuvette. The initial fluorescence emission spectrum is recorded using a spectrofluorometer with an appropriate excitation wavelength (likely in the UV range, based on the anthracene chromophore).

-

Titration: Aliquots of the saccharide solutions are incrementally added to the cuvette containing the boronic acid solution. After each addition and gentle mixing, the fluorescence emission spectrum is recorded.

-

Data Analysis: The changes in fluorescence intensity at the emission maximum are plotted against the concentration of the added saccharide to determine the binding affinity and selectivity of the sensor.

Caption: Experimental workflow for saccharide detection using fluorescence.

References

- 1. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | C24H17BO2 | CID 23088556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound suppliers USA [americanchemicalsuppliers.com]

- 5. aobchem.com [aobchem.com]

- 6. This compound [myskinrecipes.com]

- 7. ossila.com [ossila.com]

- 8. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

An In-depth Technical Guide to 10-(2-Naphthyl)anthracene-9-boronic acid (CAS: 597554-03-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-(2-Naphthyl)anthracene-9-boronic acid is a specialized organic compound that serves as a critical building block in the synthesis of advanced materials, particularly for organic electronics. Its rigid, planar aromatic structure, combining both anthracene and naphthalene moieties, imparts unique photophysical and electronic properties to the materials derived from it. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of high-performance Organic Light-Emitting Diodes (OLEDs).

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 597554-03-5 | [1][2] |

| Molecular Formula | C₂₄H₁₇BO₂ | [1][2] |

| Molecular Weight | 348.2 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [3] |

| Solubility | Soluble in methanol | [3][4] |

| Boiling Point | 585.8 ± 58.0 °C (Predicted) | [4] |

| Density | 1.30 g/cm³ (Predicted) | [4] |

| pKa | 8.63 ± 0.30 (Predicted) | [4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |

Synthesis and Characterization

Synthesis of 9-Bromo-10-(2-naphthyl)anthracene

A common route to this precursor involves a Suzuki coupling reaction between 9,10-dibromoanthracene and 2-naphthaleneboronic acid.[5]

Experimental Protocol:

-

Reaction Setup: To a solution of 9,10-dibromoanthracene (1.0 mmol) in a mixture of THF (2.0 mL) and water (2.0 mL) is added 2-naphthaleneboronic acid (1.5 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and a palladium catalyst (e.g., palladacycle complex IA, 0.5 mol%).[5]

-

Reaction Conditions: The reaction mixture is heated to 60°C and stirred for 12 hours.[5]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield 9-Bromo-10-(2-naphthyl)anthracene.[5]

Characterization Data for 9-Bromo-10-(2-naphthyl)anthracene: [5]

| Data Type | Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.6 (d, J = 8.9 Hz, 2H), 8.0 (dd, J = 14.6, 8.3 Hz, 2H), 7.8 (d, J = 6.4 Hz, 2H), 7.7–7.5 (m, 6H), 7.5 (d, J = 8.2 Hz, 1H) |

| Appearance | Green solid |

| Yield | 70% |

Note: Explicit experimental characterization data (NMR, IR, MS) for this compound is not available in the reviewed literature. The provided data is for its immediate precursor.

Caption: Synthetic pathway to this compound.

Applications in Organic Electronics

The primary application of this compound is in the synthesis of host materials for blue OLEDs. The bulky, asymmetric structure of the resulting anthracene derivatives helps to prevent intermolecular aggregation and π–π stacking in the solid state, which can otherwise lead to quenching of luminescence and reduced device efficiency.

Suzuki Coupling for OLED Host Material Synthesis

This compound is reacted with various aryl halides via a Suzuki coupling reaction to produce asymmetric anthracene derivatives that serve as host materials in the emissive layer of OLEDs.

Experimental Protocol (General):

-

Reaction Setup: A mixture of this compound (1.2 eq.), an aryl iodide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄, and a base like K₂CO₃ in a solvent system (e.g., toluene, ethanol, and water) is prepared in a reaction flask.

-

Reaction Conditions: The mixture is typically refluxed under a nitrogen atmosphere for 24-48 hours.

-

Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified using column chromatography to yield the desired asymmetric anthracene derivative.

Caption: Application of the boronic acid in OLED host material synthesis.

Performance of Derived OLED Materials

Asymmetric anthracene derivatives synthesized from this compound have demonstrated excellent performance as host materials in blue OLEDs. For instance, a device using a host material derived from this boronic acid exhibited the following performance characteristics.[1]

| Performance Metric | Value |

| Luminous Current Efficiency | 9.9 cd/A |

| Power Efficiency | 6.3 lm/W at 20 mA/cm² |

| Color Coordinates (CIE) | (0.14, 0.18) |

| Device Lifetime (L₀ = 3000 cd/m²) | 932 hours |

These results highlight the potential of this compound as a key intermediate for developing efficient and stable blue-emitting materials for next-generation displays and lighting.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

GHS Hazard Information: [1]

| Hazard Class | Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

It is recommended to wear protective gloves, safety glasses, and a lab coat when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the creation of advanced materials for optoelectronic applications. Its use in the development of highly efficient and stable blue OLED host materials underscores its importance in the field of organic electronics. Further research into novel derivatives based on this core structure may lead to even greater advancements in display and solid-state lighting technologies.

References

An In-depth Technical Guide to the Solubility of 10-(2-Naphthyl)anthracene-9-boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-(2-Naphthyl)anthracene-9-boronic acid is a complex aromatic boronic acid of interest in organic synthesis, particularly as a building block for advanced materials and complex organic molecules. Its large, nonpolar aromatic structure suggests that its solubility will be highly dependent on the choice of organic solvent. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and materials science applications. This guide provides the necessary theoretical background and practical experimental procedures to empower researchers to determine the solubility of this and similar compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₇BO₂ | [1][2] |

| Molar Mass | 348.2 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | Not reported | |

| Boiling Point (Predicted) | 585.8 ± 58.0 °C | [1] |

| Density (Predicted) | 1.30 g/cm³ | [1] |

| pKa (Predicted) | 8.63 ± 0.30 | [1] |

Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in the peer-reviewed literature. The only available information is a qualitative statement that the compound is "soluble in Methanol".[1]

Due to the lack of quantitative data, the following sections provide a detailed experimental protocol to enable researchers to determine the solubility of this compound in solvents of their interest.

Experimental Protocol for Solubility Determination: The Dynamic Method

A widely accepted and reliable technique for determining the solubility of crystalline organic compounds like boronic acids is the dynamic (or synthetic) method.[3][4][5] This method involves visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Principle

A mixture of the solute (this compound) and the chosen organic solvent of a precisely known composition is prepared. This biphasic mixture is then heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear, homogenous solution, is recorded as the solubility temperature for that specific concentration. By repeating this measurement for several different compositions, a solubility curve (solubility vs. temperature) can be constructed.

Materials and Apparatus

-

Solute: High-purity this compound.

-

Solvents: A range of high-purity, anhydrous organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, toluene, chloroform, etc.).

-

Jacketed glass vessel or sealed test tubes.

-

Precise analytical balance (± 0.1 mg).

-

Calibrated thermometer or temperature probe.

-

Controlled temperature circulating bath.

-

Magnetic stirrer and stir bars.

-

Optional: Turbidity sensor or laser light scattering detector for automated determination of the dissolution point.

Experimental Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into the jacketed glass vessel or a sealable test tube.

-

Add a precise mass or volume of the selected organic solvent to achieve a known mole fraction or concentration.

-

Add a magnetic stir bar.

-

-

Measurement:

-

Seal the vessel or test tube to prevent solvent evaporation.

-

Place the vessel in the controlled temperature bath and begin stirring at a constant, vigorous rate.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to avoid overshooting the dissolution point.

-

Carefully observe the mixture. The temperature at which the last solid particles of the solute disappear is the solubility temperature.

-

If using instrumentation, the dissolution point is marked by a sharp decrease in turbidity or light scattering.

-

-

Data Analysis:

-

Repeat the measurement for several different compositions of the solute and solvent.

-

Plot the solubility (expressed as mole fraction, g/100 mL, or mol/L) as a function of temperature.

-

The following diagram illustrates the general workflow for this experimental procedure.

Key Application: Suzuki-Miyaura Coupling

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This reaction is a powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[8] In a typical Suzuki-Miyaura coupling, an organoboron compound (like this compound) reacts with an organic halide or triflate in the presence of a palladium catalyst and a base.

The choice of solvent is crucial for the success of the Suzuki-Miyaura reaction, as it must be able to dissolve all reactants and facilitate the catalytic cycle. Therefore, understanding the solubility of this compound in various aprotic and protic organic solvents is essential for optimizing reaction conditions.

The catalytic cycle of the Suzuki-Miyaura coupling is illustrated in the diagram below.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, this technical guide provides researchers with a detailed and reliable experimental protocol—the dynamic method—to determine this crucial physicochemical property. A thorough understanding of the solubility of this compound is paramount for its effective application in synthetic chemistry, particularly in widely used reactions such as the Suzuki-Miyaura coupling. The generation and publication of such solubility data would be a valuable contribution to the chemical sciences community, aiding in the development of novel materials and pharmaceuticals.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C24H17BO2 | CID 23088556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

Technical Guide: Spectral Analysis of 10-(2-Naphthyl)anthracene-9-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Core Data Presentation

The following tables summarize the anticipated quantitative data for 10-(2-Naphthyl)anthracene-9-boronic acid. These values are predictive and intended to serve as a reference for researchers synthesizing and characterizing this molecule.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| NMR Spectroscopy | Predicted Chemical Shift (δ) / ppm | Notes |

| ¹H NMR | 7.0 - 8.5 | Complex multiplet region for aromatic protons of the anthracene and naphthalene moieties. |

| 8.0 - 8.5 (broad singlet) | B(OH)₂ protons; chemical shift can vary and this peak may exchange with D₂O. | |

| ¹³C NMR | 120 - 140 | Aromatic carbons. |

| Carbon attached to Boron | Shift will be deshielded; specific prediction is difficult without experimental data. |

Table 2: Predicted IR Spectral Data

| IR Spectroscopy | Predicted Wavenumber (cm⁻¹) | Functional Group Assignment |

| O-H Stretch | 3200 - 3600 (broad) | B-OH stretching of the boronic acid. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H stretching. |

| C=C Stretch (Aromatic) | 1400 - 1600 | Aromatic ring skeletal vibrations. |

| B-O Stretch | 1300 - 1400 | Boron-Oxygen stretching. |

| C-B Stretch | 1000 - 1100 | Carbon-Boron stretching. |

Table 3: Predicted Mass Spectrometry Data

| Mass Spectrometry | Predicted m/z | Ion Type |

| [M+H]⁺ | 349.13945 | Protonated molecule |

| [M+Na]⁺ | 371.12139 | Sodium adduct |

| [M-H]⁻ | 347.12489 | Deprotonated molecule |

| [M]⁺ | 348.13162 | Molecular ion |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These protocols are based on standard laboratory practices for the analysis of aromatic boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Procedure:

-

Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or d₄-methanol) in a clean NMR tube.[1][2][3] To overcome potential peak broadening due to oligomerization of the boronic acid, using d₄-methanol is recommended as it can break up the boroxine trimers.[4]

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure high resolution.[1]

-

Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Procedure (Thin Solid Film Method): [5]

-

Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[5]

-

Film Deposition: Apply a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[5]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.

Alternative Procedure (KBr Pellet Method): [6][7][8]

-

Sample Preparation: Mix 1-5 mg of the compound with 60-70 mg of dry KBr powder and grind the mixture thoroughly in an agate mortar and pestle.[6]

-

Pellet Formation: Place the ground mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI): [9]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized in the ion source.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (a radical cation).[9]

-

Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic ions. For aromatic compounds, the molecular ion peak is often prominent.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[9]

-

Detection: A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and spectral characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

Caption: Relationship between Techniques and Derived Information.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. How to make an NMR sample [chem.ch.huji.ac.il]

- 3. organomation.com [organomation.com]

- 4. reddit.com [reddit.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Rapid IR sampling methods for the organic chemistry laboratory using a diffuse reflectance accessory - ProQuest [proquest.com]

- 7. mmrc.caltech.edu [mmrc.caltech.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Theoretical Exploration of 10-(2-Naphthyl)anthracene-9-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of 10-(2-Naphthyl)anthracene-9-boronic acid, a significant organic compound in the development of advanced materials. While dedicated theoretical studies on this specific molecule are not extensively available in published literature, this document consolidates existing physicochemical data and outlines a robust computational workflow for its theoretical investigation based on established methodologies for similar anthracene derivatives. Furthermore, it details the synthetic pathway of the molecule and its application in Suzuki-Miyaura cross-coupling reactions, offering valuable insights for researchers in organic synthesis and materials science.

Introduction

This compound is a polycyclic aromatic hydrocarbon derivative that has garnered interest for its potential applications in organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and sensors. Its rigid, planar structure, a consequence of the fused anthracene and naphthalene rings, imparts unique photophysical properties. The presence of the boronic acid functional group makes it a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the synthesis of more complex conjugated systems.

This guide serves as a foundational resource, presenting available data and proposing a theoretical framework to stimulate further computational research into this promising molecule.

Physicochemical Properties

A summary of the known physicochemical properties of this compound, compiled from various chemical supplier databases, is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₇BO₂ | --INVALID-LINK-- |

| Molecular Weight | 348.2 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow powder or crystals | --INVALID-LINK-- |

| Boiling Point (Predicted) | 585.8 ± 58.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.30 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 8.63 ± 0.30 | --INVALID-LINK-- |

| Solubility | Soluble in Methanol | --INVALID-LINK-- |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | --INVALID-LINK-- |

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process. A general synthetic route is outlined below.

Caption: Synthetic pathway for this compound.

Proposed Theoretical Investigation Workflow

Given the absence of specific theoretical studies, a computational investigation using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) is proposed. Such a study would provide valuable insights into the electronic structure and photophysical properties of the molecule. The proposed workflow is illustrated below.[1][2][3][4][5]

Caption: Proposed workflow for theoretical studies of the target molecule.

Detailed Methodologies for Proposed Theoretical Studies

The following protocols are based on established computational methods for anthracene derivatives and are proposed for the theoretical investigation of this compound.[1][2][3][4][5]

4.1.1. Geometry Optimization and Frequency Calculations

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-31G(d) or a larger basis set for higher accuracy.

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization without constraints to find the minimum energy conformation.

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

-

Output Analysis:

-

Extract optimized bond lengths, bond angles, and dihedral angles.

-

Analyze the computed vibrational frequencies to predict the IR and Raman spectra.

-

4.1.2. Electronic Structure Analysis

-

Software: Gaussian 16, GaussView, or other molecular visualization software.

-

Method: DFT, using the optimized geometry from the previous step.

-

Procedure:

-

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Generate the molecular electrostatic potential (MEP) map.

-

-

Output Analysis:

-

The HOMO-LUMO energy gap provides an indication of the molecule's electronic excitability and chemical reactivity.

-

The MEP map visualizes the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.

-

4.1.3. Simulation of Electronic Spectra

-

Software: Gaussian 16.

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Functional: A long-range corrected functional such as CAM-B3LYP is recommended for more accurate prediction of excited states.

-

Basis Set: A basis set with diffuse functions, such as 6-31+G(d,p), is advisable.

-

Procedure:

-

Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for a number of low-lying excited states.

-

-

Output Analysis:

-

The calculated excitation energies and oscillator strengths can be used to simulate the UV-Visible absorption spectrum.

-

Experimental Protocols: Application in Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. A general experimental protocol for a typical Suzuki-Miyaura coupling is provided below.[6][7][8][9][10]

5.1. General Procedure for Suzuki-Miyaura Cross-Coupling

-

Reaction Setup:

-

To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equivalents).

-

-

Solvent Addition:

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.

-

-

Degassing:

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes, or by subjecting the flask to several cycles of vacuum and backfilling with an inert gas. This is crucial to prevent the oxidation of the palladium(0) catalyst.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Workup:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.

-

Conclusion

This compound is a molecule of significant interest for the development of novel organic materials. While experimental data on its properties and reactivity are available, dedicated theoretical studies are lacking. This guide has consolidated the existing information and proposed a detailed computational workflow that can be employed to thoroughly investigate its electronic and photophysical properties. The provided synthetic and experimental protocols further enhance its utility as a resource for researchers in the field. It is anticipated that the application of such theoretical studies will accelerate the rational design of new materials based on this versatile molecular scaffold.

References

- 1. Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. DFT study of the electronic structure of anthracene derivatives in their neutral, anion and cation forms | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Frontiers for 10-(2-Naphthyl)anthracene-9-boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-(2-Naphthyl)anthracene-9-boronic acid, a polycyclic aromatic hydrocarbon functionalized with a boronic acid moiety, stands as a versatile building block with significant untapped potential in materials science and biomedical applications. Its inherent fluorescence, coupled with the reactive nature of the boronic acid group, opens avenues for research in organic light-emitting diodes (OLEDs), fluorescent chemosensors, and targeted drug delivery systems. This technical guide elucidates the core properties of this compound and outlines promising research directions, complete with detailed experimental protocols and data presented for comparative analysis.

Core Compound Properties

This compound is a solid, typically appearing as a white to light yellow powder or crystalline flakes.[1] Its chemical structure combines the rigid, planar, and fluorescent anthracene-naphthyl core with a versatile boronic acid group, making it a prime candidate for Suzuki coupling reactions to create more complex organic molecules.[2]

| Property | Value | Source |

| CAS Number | 597554-03-5 | [3][4] |

| Molecular Formula | C₂₄H₁₇BO₂ | [1][3] |

| Molecular Weight | 348.21 g/mol | [1] |

| Purity (typical) | ≥97% (HPLC) | [1] |

Potential Research Area 1: Advanced Materials for Organic Light-Emitting Diodes (OLEDs)

The anthracene core is a well-established chromophore for blue light emission in OLEDs. The strategic placement of a naphthyl group and a boronic acid handle on the anthracene scaffold allows for the synthesis of novel, high-performance host and emitter materials for blue OLEDs. The boronic acid functionality is particularly useful for engaging in Suzuki coupling reactions to introduce various aryl groups, thereby tuning the photophysical and electronic properties of the final material.

A study by Kang and co-workers detailed the synthesis of a series of bulky, aryl-substituted asymmetric anthracene derivatives for use as blue host materials in OLEDs, using this compound as a key precursor.[5]

Photophysical Properties of a Derivative

| Property | Value |

| Emission Maximum (λem) | 420 nm |

| HOMO Energy Level | 5.5 eV |

| LUMO Energy Level | 2.5 eV |

These properties are indicative of a material well-suited for blue emission in OLEDs. The high glass transition temperatures (84–153 °C) of these derivatives also suggest good thermal stability, a critical factor for device longevity.[5]

Experimental Protocol: Synthesis of Asymmetric Anthracene Derivatives via Suzuki Coupling

This protocol is adapted from the work of Kang et al. and outlines the general procedure for the Suzuki coupling of this compound with an aryl halide.[5]

Materials:

-

This compound

-

Aryl halide (e.g., 1-(3-iodophenyl)naphthalene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas

Procedure:

-

In a round-bottom flask, dissolve this compound (1.2 equivalents) and the aryl halide (1.0 equivalent) in a 3:1 mixture of toluene and ethanol.

-

Add Pd(OAc)₂ (0.05 equivalents) and PPh₃ (0.2 equivalents) to the solution.

-

Add a 2M aqueous solution of K₂CO₃ (2.0 equivalents).

-

Deoxygenate the mixture by bubbling with argon or nitrogen for 20-30 minutes.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and add deionized water.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired asymmetric anthracene derivative.

Experimental Workflow: OLED Fabrication

The following workflow illustrates the general steps for fabricating a multilayered OLED device using a newly synthesized anthracene derivative as the host material in the emissive layer.

Caption: General workflow for the fabrication of an organic light-emitting diode.

Potential Research Area 2: Fluorescent Chemosensors for Saccharide Detection

The boronic acid moiety is well-known for its ability to reversibly bind with cis-diols, which are common structural motifs in saccharides like glucose and fructose.[6][7] This interaction can modulate the photophysical properties of a fluorescent molecule, leading to a change in fluorescence intensity or a shift in the emission wavelength. The highly fluorescent anthracene-naphthyl core of the title compound makes it an excellent candidate for the development of "turn-on" or ratiometric fluorescent sensors for saccharides.

Proposed Sensing Mechanism

The sensing mechanism would likely involve photoinduced electron transfer (PET). In the unbound state, the lone pair of electrons on the nitrogen atom of a proximate amine group (if incorporated into the design) could quench the fluorescence of the anthracene core. Upon binding of a saccharide to the boronic acid, the boron center becomes more electron-deficient, which is expected to inhibit the PET process and restore fluorescence.

Caption: Proposed photoinduced electron transfer (PET) mechanism for saccharide sensing.

Experimental Protocol: Fluorescence Titration for Saccharide Binding

This protocol describes a general method for evaluating the binding affinity of a boronic acid-based fluorescent sensor with a saccharide.

Materials:

-

This compound derivative (e.g., with a proximal amine)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Stock solutions of various saccharides (e.g., glucose, fructose, galactose)

-

Fluorometer

Procedure:

-

Prepare a stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO) and dilute it with PBS (pH 7.4) to a final concentration in the low micromolar range.

-

Record the fluorescence emission spectrum of the sensor solution.

-

Incrementally add small aliquots of the saccharide stock solution to the sensor solution.

-

After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum after each addition.

-

Plot the change in fluorescence intensity at the emission maximum against the saccharide concentration.

-

Analyze the titration data using a suitable binding model (e.g., 1:1 binding isotherm) to determine the association constant (Kₐ).

Potential Research Area 3: Boronic Acid-Functionalized Nanoparticles for Targeted Drug Delivery

Boronic acids can also serve as targeting ligands for drug delivery systems. Sialic acid, which is overexpressed on the surface of many cancer cells, contains a cis-diol that can be recognized by boronic acids.[8] Therefore, nanoparticles functionalized with this compound could potentially be used to target and deliver therapeutic agents to cancer cells. The inherent fluorescence of the anthracene-naphthyl core would also allow for simultaneous imaging and tracking of the nanoparticles.

Logical Relationship: Targeted Drug Delivery and Imaging

Caption: Logical flow of targeted drug delivery and imaging using boronic acid-functionalized nanoparticles.

Experimental Protocol: Preparation of Boronic Acid-Functionalized Polymeric Nanoparticles

This protocol provides a general method for preparing drug-loaded, boronic acid-functionalized nanoparticles via nanoprecipitation.

Materials:

-

Amphiphilic block copolymer (e.g., PLGA-PEG)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

-

Therapeutic drug (e.g., Doxorubicin)

-

Acetone

-

Deionized water

Procedure:

-

Functionalization of the polymer: React the terminal carboxylic acid group of the PLGA-PEG copolymer with the hydroxyl groups of the boronic acid using EDC/NHS chemistry to form a PLGA-PEG-boronic acid conjugate.

-

Nanoparticle formation: Dissolve the PLGA-PEG-boronic acid conjugate and the therapeutic drug in a water-miscible organic solvent like acetone.

-

Add this organic solution dropwise to a vigorously stirring aqueous solution.

-

The polymer and drug will precipitate to form nanoparticles as the organic solvent diffuses into the water.

-

Stir the nanoparticle suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.

-

Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

-

Wash the nanoparticles several times with deionized water to remove any unencapsulated drug and unreacted reagents.

-

Resuspend the purified nanoparticles in a suitable buffer for characterization and in vitro/in vivo studies.

Conclusion

This compound is a promising platform molecule for the development of advanced functional materials. Its utility in the synthesis of high-performance blue OLED materials has been demonstrated, and its potential in the fields of fluorescent saccharide sensing and targeted drug delivery is significant. The experimental protocols and research directions outlined in this guide are intended to serve as a foundation for further investigation into the rich and varied chemistry of this versatile compound. Further research is warranted to fully characterize its photophysical properties and to explore its application in these and other emerging technologies.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. aobchem.com [aobchem.com]

- 4. This compound | C24H17BO2 | CID 23088556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Asymmetric anthracene-based blue host materials: synthesis and electroluminescence properties of 9-(2-naphthyl)-10-arylanthracenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 8. Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: 10-(2-Naphthyl)anthracene-9-boronic Acid in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-(2-Naphthyl)anthracene-9-boronic acid is a key building block in the development of advanced materials for organic light-emitting diodes (OLEDs). Its rigid, planar anthracene core combined with the bulky naphthyl substituent provides a unique molecular architecture that is highly desirable for creating efficient and stable blue-emitting host materials. This document provides detailed application notes on its use, protocols for the synthesis of derivative host materials, and the fabrication of OLED devices.

Application Notes

The primary application of this compound in the field of OLEDs is as a precursor for the synthesis of asymmetric, bulky blue host materials. These materials are crucial components of the emissive layer in blue OLEDs, which are essential for full-color displays and white lighting applications.

The rationale for using this compound lies in its ability to undergo Suzuki coupling reactions with various aryl halides. This versatility allows for the facile introduction of different aryl groups at the 10-position of the anthracene core, enabling the fine-tuning of the resulting material's photophysical and electrochemical properties. The asymmetric and bulky nature of the synthesized host materials helps to prevent intermolecular interactions such as π-π stacking in the solid state. This morphological stability leads to the formation of stable amorphous films, which is critical for preventing crystallization and ensuring long device lifetimes.

Materials derived from this compound often exhibit high glass transition temperatures (Tg), indicating good thermal stability, a crucial factor for the operational longevity of OLED devices. Furthermore, these host materials can be designed to have wide energy gaps and appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient charge injection and transport, and to confine excitons within the emissive layer when doped with a suitable blue-emitting guest molecule.

Quantitative Data Presentation

The performance of OLEDs is highly dependent on the specific device architecture and the materials used. Below is a summary of the performance of a blue OLED device utilizing a host material synthesized from this compound.

| Parameter | Value | Conditions |

| Host Material | 9-(2-naphthyl)-10-(3-(1-naphthyl)phenyl)anthracene | Synthesized via Suzuki coupling |

| Dopant | 9% blue fluorescent dopant | - |

| Luminous Current Efficiency | 9.9 cd A⁻¹ | at 20 mA cm⁻² |

| Power Efficiency | 6.3 lm W⁻¹ | at 20 mA cm⁻² |

| Color Coordinates (CIE 1931) | (0.14, 0.18) | Deep blue emission |

| Device Lifetime (t₅₀) | 932 hours | at an initial luminance of 3000 cd m⁻² |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis based on common organic chemistry transformations.

Step 1: Synthesis of 9-Bromo-10-(2-naphthyl)anthracene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-(2-naphthyl)anthracene in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Bromination: Slowly add a solution of N-bromosuccinimide (NBS) in DMF to the reaction mixture at room temperature, while stirring. The reaction should be protected from light.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water and then with a small amount of cold methanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/methanol) to yield 9-bromo-10-(2-naphthyl)anthracene as a solid.[1]

Step 2: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 9-bromo-10-(2-naphthyl)anthracene in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature.

-

Borylation: After stirring at -78 °C for a defined period, add triisopropyl borate dropwise to the reaction mixture.

-

Quenching and Hydrolysis: Allow the reaction to warm to room temperature and then quench by the slow addition of an aqueous solution of hydrochloric acid (HCl).

-

Extraction and Purification: Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.

Protocol 2: Synthesis of a Blue Host Material via Suzuki Coupling

This protocol details the synthesis of 9-(2-naphthyl)-10-(3-(1-naphthyl)phenyl)anthracene.

-

Reactants: Combine this compound, 1-(3-iodophenyl)naphthalene, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., aqueous potassium carbonate) in a mixture of toluene and ethanol.

-

Reaction Conditions: Reflux the mixture under an inert atmosphere for 24-48 hours.

-

Monitoring: Track the reaction progress using TLC.

-

Work-up: After completion, cool the reaction mixture and add water. Extract the product with an organic solvent such as dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under vacuum. Purify the crude product by column chromatography on silica gel to obtain the final blue host material.

Protocol 3: Fabrication of a Multilayer OLED Device

This protocol describes the fabrication of a blue OLED using the synthesized host material by vacuum thermal evaporation.

-

Substrate Cleaning:

-

Ultrasonically clean indium tin oxide (ITO) coated glass substrates sequentially in a cleaning agent solution, deionized water, and isopropyl alcohol.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the ITO surface with UV-ozone for a few minutes to improve the work function and remove organic residues.

-

-

Layer Deposition:

-

Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

Sequentially deposit the following layers onto the ITO anode:

-

Hole Injection Layer (HIL): e.g., DNTPD (N,N'-diphenyl-N,N'-bis(4'-(N,N-diphenylamino)-[1,1'-biphenyl]-4-yl)-[1,1':4',1''-terphenyl]-4,4''-diamine).

-

Hole Transport Layer (HTL): e.g., NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine).

-

Emissive Layer (EML): Co-evaporate the synthesized blue host material (e.g., 9-(2-naphthyl)-10-(3-(1-naphthyl)phenyl)anthracene) and a blue fluorescent dopant at a specific doping concentration (e.g., 9%).

-

Electron Transport Layer (ETL): e.g., PyPySPyPy (2,7-bis(dipyridin-2-yl)-9,9'-spirobi[fluorene]).

-

Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF).

-

-

The thickness of each layer should be precisely controlled using a quartz crystal microbalance.

-

-

Cathode Deposition:

-

Deposit a layer of Aluminum (Al) as the cathode through a shadow mask to define the active area of the device.

-

-

Encapsulation:

-

To prevent degradation from moisture and oxygen, encapsulate the device in a glove box using a UV-curable epoxy and a glass lid.

-

Visualizations

Caption: Synthesis of a blue host material via Suzuki coupling.

Caption: OLED fabrication workflow and device structure.

References

Application Notes and Protocols: 10-(2-Naphthyl)anthracene-9-boronic acid as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-(2-Naphthyl)anthracene-9-boronic acid is a fluorescent probe with a core structure composed of anthracene, a well-known fluorophore, functionalized with a naphthyl group and a boronic acid moiety. The anthracene core provides the intrinsic fluorescence, while the boronic acid group serves as a versatile recognition site for specific analytes. This combination allows for the development of "turn-on" or ratiometric fluorescent sensors for biologically relevant molecules such as reactive oxygen species (ROS) and saccharides. The naphthyl group substitution can further modulate the photophysical properties of the anthracene fluorophore. These application notes provide an overview of the potential applications and detailed protocols for utilizing this compound as a fluorescent probe in research and drug development.

Principle of Detection

The utility of this compound as a fluorescent probe is primarily based on the chemical reactivity of the boronic acid group. Boronic acids are known to interact with specific analytes, leading to a change in the electronic properties of the molecule and, consequently, its fluorescence output. Two primary detection mechanisms are anticipated for this probe:

-

Detection of Reactive Oxygen Species (ROS): Arylboronic acids undergo oxidative cleavage in the presence of certain ROS, particularly hydrogen peroxide (H₂O₂). This reaction converts the boronic acid into a hydroxyl group. This transformation alters the electronic nature of the substituent on the anthracene core, which can lead to a significant change in fluorescence intensity, often resulting in a "turn-on" response.

-

Detection of Saccharides: Boronic acids can reversibly form cyclic esters with 1,2- or 1,3-diols, which are common structural motifs in saccharides like glucose. This binding event can modulate the fluorescence of the anthracene fluorophore through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a detectable change in the fluorescence signal.[1]

Data Presentation

Due to the limited availability of specific experimental data for this compound as a fluorescent probe for biological analytes, the following tables provide a summary of its known photophysical properties and expected performance based on analogous anthracene and boronic acid-based probes.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₇BO₂ | [2] |

| Molecular Weight | 348.21 g/mol | [2] |

| Emission Wavelength (λem) | ~420 nm (in solution) | [3] |

| Excitation Wavelength (λex) | Expected in the UV-A range (~350-390 nm) | Inferred from anthracene derivatives |

| Quantum Yield (ΦF) | Expected to be in the range of 0.3 - 0.9 for blue-emitting anthracene derivatives | [4] |

| Color of Emission | Deep Blue | [3] |

Table 2: Anticipated Performance as a Fluorescent Probe

| Analyte | Expected Mechanism | Anticipated Fluorescence Change | Potential Applications |

| Hydrogen Peroxide (H₂O₂) | Oxidative Cleavage of Boronic Acid | Fluorescence "Turn-On" | Detection of oxidative stress in cells and tissues.[5][6] |

| Saccharides (e.g., Glucose) | Reversible Cyclic Ester Formation | Fluorescence Modulation (Increase or Decrease) | Monitoring glucose levels in biological fluids or cells.[7][8] |

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a fluorescent probe. Optimization of probe concentration, incubation time, and buffer conditions is recommended for specific applications.

Protocol 1: In Vitro Detection of Hydrogen Peroxide

Objective: To detect hydrogen peroxide in an aqueous solution using this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hydrogen peroxide (H₂O₂) solution (freshly prepared)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Probe Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO.

-

Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a final concentration of 10 µM.

-

Baseline Fluorescence Measurement: Transfer the working solution to a quartz cuvette and measure the baseline fluorescence spectrum using an excitation wavelength of approximately 380 nm and recording the emission from 400 nm to 600 nm.

-

Addition of Hydrogen Peroxide: Add a known concentration of H₂O₂ to the cuvette (e.g., final concentration of 100 µM).

-

Incubation: Incubate the solution at room temperature for 15-30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence spectrum again under the same conditions. A significant increase in fluorescence intensity at around 420 nm is expected.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of H₂O₂ concentration to generate a calibration curve.

Protocol 2: Detection of Hydrogen Peroxide in Living Cells

Objective: To visualize changes in intracellular hydrogen peroxide levels using this compound.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells cultured on glass-bottom dishes or coverslips

-

Hydrogen peroxide (H₂O₂) or other ROS-inducing agent

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)

Procedure:

-

Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate.

-

Probe Loading: a. Prepare a working solution of the probe by diluting the stock solution in cell culture medium to a final concentration of 5-10 µM. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the loading solution and wash the cells 2-3 times with warm PBS or culture medium to remove any unbound probe.

-

Cellular Imaging (Baseline): Image the cells using a fluorescence microscope. Use an excitation wavelength around 380 nm and collect the emission around 420 nm.

-

Stimulation: Treat the cells with H₂O₂ or another stimulus to induce ROS production.

-

Time-Lapse Imaging: Acquire images at different time points after stimulation to monitor the change in intracellular fluorescence. An increase in blue fluorescence intensity is expected in response to increased H₂O₂ levels.

Protocol 3: In Vitro Detection of Saccharides

Objective: To detect the presence of a specific saccharide (e.g., glucose) in an aqueous solution.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Buffer solution (e.g., Phosphate buffer, pH 7.4)

-

Saccharide stock solution (e.g., 1 M Glucose in buffer)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Working Solution Preparation: Prepare a 10 µM working solution of the probe in the buffer.

-

Baseline Measurement: Measure the baseline fluorescence of the probe solution.

-

Saccharide Titration: a. Add small aliquots of the saccharide stock solution to the cuvette to achieve a range of final concentrations (e.g., 1 mM to 100 mM). b. After each addition, mix thoroughly and allow the solution to equilibrate for 5-10 minutes. c. Measure the fluorescence spectrum.

-

Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the saccharide concentration to determine the binding affinity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Generalized mechanism of ROS detection by the boronic acid probe.

Caption: Generalized mechanism of saccharide detection by the boronic acid probe.

Caption: Workflow for using the probe in live cell imaging experiments.

Safety and Handling

-

This compound should be handled in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Store the compound in a cool, dry place, protected from light.

-

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Troubleshooting

-

Low signal-to-noise ratio: Increase probe concentration or incubation time. Ensure the excitation and emission wavelengths are optimized.

-

High background fluorescence: Ensure cells are washed thoroughly after probe loading. Check for autofluorescence from the medium or cells.

-

Cell toxicity: Perform a cytotoxicity assay to determine the optimal non-toxic concentration of the probe. Reduce probe concentration or incubation time.

Conclusion

This compound is a promising fluorescent probe for the detection of reactive oxygen species and saccharides. Its anthracene core provides favorable photophysical properties for fluorescence-based assays. The protocols and information provided herein serve as a guide for researchers to explore the applications of this probe in various biological and chemical sensing contexts. Further characterization of its specific performance with different analytes will be valuable for expanding its utility in research and drug development.

References

- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C24H17BO2 | CID 23088556 - PubChem [pubchem.ncbi.nlm.nih.gov]